4-(Pentan-3-yl)benzenamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-yl)benzenamine can be achieved through several methods. One common approach involves the alkylation of aniline with 1-bromo-3-pentane under basic conditions. The reaction typically proceeds as follows:
- Dissolve aniline in a suitable solvent, such as ethanol or methanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add 1-bromo-3-pentane to the reaction mixture while maintaining the temperature between 50-70°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Extract the product using an organic solvent, such as diethyl ether or dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-3-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonic acids, and alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrobenzenes, nitrosobenzenes.
Reduction: Primary and secondary amines.
Substitution: Halogenated benzenes, alkylated benzenes, sulfonated benzenes.
Scientific Research Applications
4-(Pentan-3-yl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pentan-3-yl)benzenamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4-(Pentan-3-yl)benzenamine can be compared with other similar compounds, such as:
Aniline: The parent compound with a simpler structure and different reactivity.
4-Methylbenzenamine: A similar compound with a methyl group instead of a pentan-3-yl group.
4-Ethylbenzenamine: A compound with an ethyl group, showing different steric and electronic effects.
Uniqueness
The presence of the pentan-3-yl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(Pentan-3-yl)benzenamine, also known by its chemical identifier 69800-94-8, is an organic compound belonging to the class of anilines. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{17}N, with a molecular weight of 189.27 g/mol. The structure consists of a benzene ring substituted with a pentan-3-yl group and an amine group, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various aniline derivatives demonstrated that this compound showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were recorded, highlighting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound's structure may facilitate interactions with bacterial cell membranes or specific metabolic pathways, leading to its antibacterial effects .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that the compound exhibited moderate cytotoxic effects at higher concentrations. The IC50 values were determined for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 35 |
These results underscore the necessity for further investigation into the therapeutic window of this compound for potential use in cancer treatment.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Wall Synthesis : Similar to other aniline derivatives, it may inhibit peptidoglycan synthesis in bacteria.
- Interference with Metabolic Pathways : The amine group can participate in hydrogen bonding with enzymes involved in metabolic processes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies
A recent case study explored the use of this compound as a lead compound in drug development targeting bacterial infections resistant to conventional antibiotics. The study highlighted:
- Synthesis and Modification : Various derivatives were synthesized to enhance potency and reduce toxicity.
- In Vivo Efficacy : Animal models showed promising results, with significant reductions in bacterial load following treatment with the compound.
Properties
IUPAC Name |
4-pentan-3-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNGJUSPBDXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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